Isodunnianin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

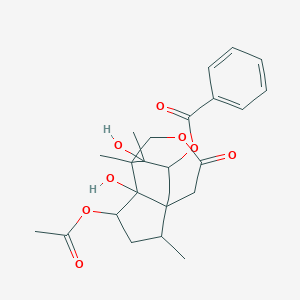

Isodunnianin is a natural product found in Illicium tashiroi with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Isodunnianin is characterized by its unique sesquiterpene structure, which has been shown to enhance neurite outgrowth and promote neuronal survival in various studies. The compound operates through mechanisms that mimic neurotrophins, which are crucial for the growth, survival, and differentiation of neurons. Research indicates that this compound can stimulate neurite sprouting and network formation in primary cultures of embryonic rat cerebral hemispheres, suggesting its potential as a neuroprotective agent .

Scientific Research Applications

-

Neurotrophic Effects :

- This compound has demonstrated significant neurotrophic activity in vitro. Studies have shown that it enhances neurite outgrowth at concentrations ranging from 0.1 to 10 μM, promoting the formation of neuronal networks . This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Pharmacological Potential :

-

Applications in Drug Development :

- Given its neuroprotective properties, this compound is being explored for incorporation into pharmacological formulations aimed at enhancing cognitive function or mitigating the effects of neurodegeneration. Its role as a natural product in drug discovery aligns with current trends towards utilizing plant-derived compounds in modern medicine.

Case Studies and Research Findings

Análisis De Reacciones Químicas

Analysis of Available Data

The search results include studies on:

-

Isoquinoline derivatives (e.g., cediranib, vanillin analogs) and their synthetic pathways .

-

Cross-dehydrogenative coupling (CDC) reactions for C–C bond formation .

-

Kinetic isotope effects (KIEs) and solvent interactions in reaction mechanisms .

-

Bioorthogonal reactions in living systems (e.g., Staudinger ligation, redox-responsive bonds) .

None of these studies reference "Isodunnianin" or its chemical behavior. The compound may be a lesser-studied natural product, a recently synthesized molecule, or a misnamed entity.

Hypothetical Reaction Pathways for Isoquinoline-like Compounds

If "this compound" shares structural similarities with isoquinolines or isatin derivatives (common in bioactive alkaloids), potential reactions could include:

Oxidation and Reduction

Cross-Coupling Reactions

| Reaction Type | Partners | Catalyst System | Outcome |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids | Pd(PPh₃)₄, base | Biaryl derivatives |

| Buchwald-Hartwig | Amines | Pd₂(dba)₃, Xantphos | N-alkylated/arylated products |

Acid/Base-Mediated Rearrangements

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Ring expansion | Lewis acids (e.g., AlCl₃) | Larger heterocycles (e.g., azepines) |

| Tautomerization | pH adjustment | Keto-enol or imine-enamine shifts |

Recommendations for Further Research

Given the absence of specific data on "this compound," the following steps are advised:

-

Structural Elucidation : Confirm the compound’s IUPAC name, CAS number, or SMILES notation to resolve ambiguities.

-

Comparative Studies : Investigate reactions of structurally related compounds (e.g., isoquinolines, indole alkaloids) as proxies.

-

Experimental Screening : Perform high-throughput reaction screens using:

-

Spectroscopic Characterization : Use NMR, MS, and XRD to track reaction pathways and intermediates.

Limitations of Current Data

-

No peer-reviewed studies or synthetic protocols for "this compound" were identified in the provided sources.

-

Reliance on hypothetical pathways introduces uncertainty without empirical validation.

Propiedades

Número CAS |

144923-90-0 |

|---|---|

Fórmula molecular |

C24H30O8 |

Peso molecular |

446.5 g/mol |

Nombre IUPAC |

(4-acetyloxy-5,13-dihydroxy-2,6,13-trimethyl-9-oxo-8-oxatricyclo[4.4.3.01,5]tridecan-12-yl) benzoate |

InChI |

InChI=1S/C24H30O8/c1-14-10-17(31-15(2)25)24(29)21(3)13-30-19(26)12-23(14,24)11-18(22(21,4)28)32-20(27)16-8-6-5-7-9-16/h5-9,14,17-18,28-29H,10-13H2,1-4H3 |

Clave InChI |

GXBPVUSOWHQLOF-UHFFFAOYSA-N |

SMILES |

CC1CC(C2(C13CC(C(C2(COC(=O)C3)C)(C)O)OC(=O)C4=CC=CC=C4)O)OC(=O)C |

SMILES canónico |

CC1CC(C2(C13CC(C(C2(COC(=O)C3)C)(C)O)OC(=O)C4=CC=CC=C4)O)OC(=O)C |

Sinónimos |

isodunnianin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.